
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde is a chemical compound with the molecular formula C13H6F5NO2 and a molecular weight of 303.18 g/mol . This compound is characterized by the presence of difluoro and trifluoromethyl groups attached to a pyridine ring, which is further connected to a benzaldehyde moiety through an ether linkage
Méthodes De Préparation
The synthesis of 3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde involves several steps. One common method includes the reaction of 3,5-difluorobenzaldehyde with 2-(trifluoromethyl)pyridin-4-ol in the presence of a suitable base and solvent . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors . The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Comparaison Avec Des Composés Similaires
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde can be compared with other similar compounds, such as:
3,5-Dichloro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
3,5-Difluoro-4-((2-(methyl)pyridin-4-yl)oxy)benzaldehyde: The absence of the trifluoromethyl group can lead to differences in lipophilicity and metabolic stability.
The uniqueness of this compound lies in its combination of difluoro and trifluoromethyl groups, which impart distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H6F5NO2 |
|---|---|
Poids moléculaire |
303.18 g/mol |
Nom IUPAC |
3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxybenzaldehyde |
InChI |
InChI=1S/C13H6F5NO2/c14-9-3-7(6-20)4-10(15)12(9)21-8-1-2-19-11(5-8)13(16,17)18/h1-6H |
Clé InChI |
RVAVWRRHYAUVKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1OC2=C(C=C(C=C2F)C=O)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


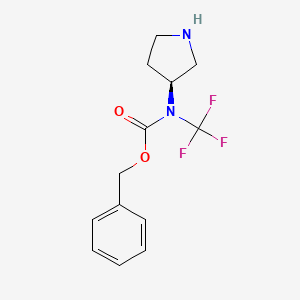
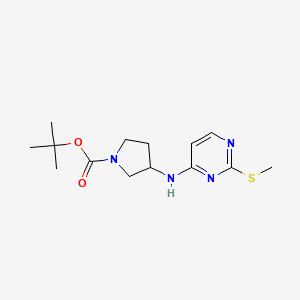
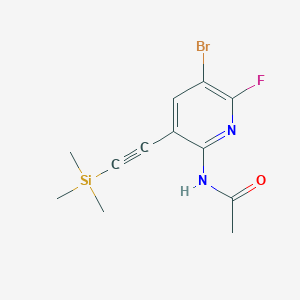
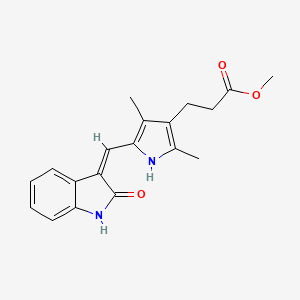
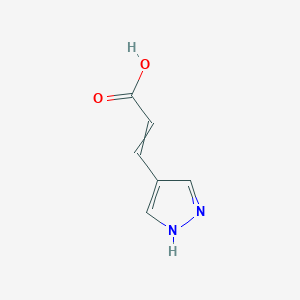
![2-Benzyl-7-(bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13967569.png)
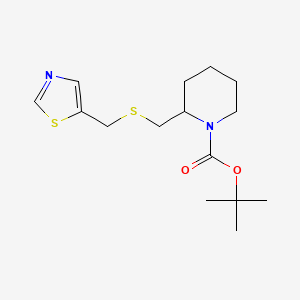
![6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13967578.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13967589.png)
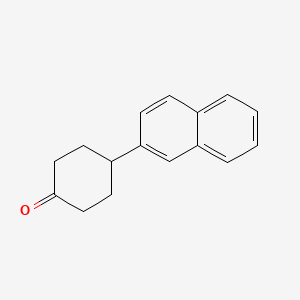
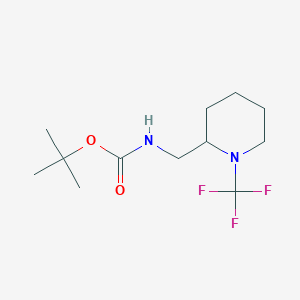
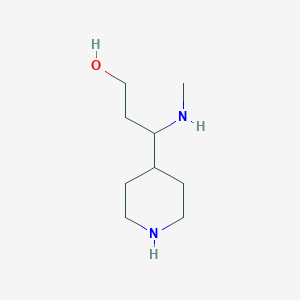
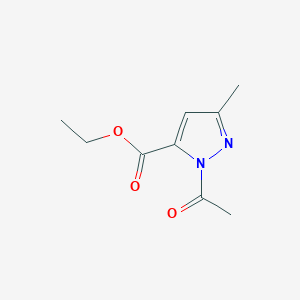
![Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate](/img/structure/B13967640.png)
